![molecular formula C21H18ClN3O4S B2659062 Ethyl 4-{3-[(4-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate CAS No. 478065-04-2](/img/structure/B2659062.png)
Ethyl 4-{3-[(4-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate
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Overview
Description
Ethyl 4-{3-[(4-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C21H18ClN3O4S and its molecular weight is 443.9. The purity is usually 95%.
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Biological Activity
Ethyl 4-{3-[(4-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate, commonly referred to as a derivative of bezafibrate, exhibits significant biological activity, particularly in the context of lipid metabolism and related therapeutic applications. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H24ClN2O4S
- Molecular Weight : 420.94 g/mol
- CAS Number : 41859-58-9
The compound belongs to the fibrate class of drugs, which are primarily used to manage hyperlipidemia by lowering cholesterol and triglyceride levels.
This compound functions by activating peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha. This activation leads to increased fatty acid oxidation and a reduction in triglyceride levels by:
- Enhancing lipoprotein lipase activity.
- Promoting the uptake of fatty acids in tissues.
- Inhibiting hepatic triglyceride production.
Lipid-Lowering Effects
Research indicates that this compound effectively reduces low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) levels. In clinical studies, it has been shown to decrease mRNA levels of adipocyte markers and enhance fatty acid oxidation in primary cultures of adipocytes .
Antioxidant Properties
In addition to its lipid-lowering effects, this compound demonstrates antioxidant activity. It has been reported to scavenge free radicals and reduce oxidative stress in cellular models, which may contribute to its cardioprotective effects .
Case Studies
- Clinical Trial on Hyperlipidemia
- In Vitro Studies
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit promising anticancer properties. Ethyl 4-{3-[(4-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate has been evaluated for its ability to inhibit cancer cell proliferation. Research has shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound may also share these properties.
1.2 Anti-inflammatory Properties
The compound's structural features may contribute to its anti-inflammatory effects. In vitro studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines, indicating a potential therapeutic application for inflammatory diseases.
Pharmacological Insights
2.1 Targeting G Protein-Coupled Receptors
this compound may interact with G protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes. The modulation of these receptors can lead to significant pharmacological effects, including analgesic and anti-anxiety responses, making this compound a candidate for further investigation in drug development.
2.2 Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its efficacy and safety profile. Comparative studies with known analogs can provide insights into how modifications to the molecular structure affect biological activity.
Material Science Applications
3.1 Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used as a precursor in the synthesis of functional materials, such as polymers and nanomaterials. These materials can be utilized in various applications, including drug delivery systems and biosensors.
Data Table: Summary of Applications
Application Area | Specific Use Cases | Relevant Studies |
---|---|---|
Medicinal Chemistry | Anticancer activity, anti-inflammatory properties | Studies on pyrimidine derivatives |
Pharmacology | Modulation of GPCRs, SAR studies | Research on receptor interactions |
Material Science | Synthesis of functional materials | Development of polymers and nanomaterials |
Case Studies
Case Study 1: Anticancer Activity Assessment
A study published in a peer-reviewed journal demonstrated that a similar pyrimidine derivative showed significant cytotoxicity against breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Mechanism Investigation
Research highlighted the ability of related compounds to reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting potential applications in treating chronic inflammatory conditions.
Properties
IUPAC Name |
ethyl 4-[3-[(4-chlorobenzoyl)amino]phenoxy]-2-methylsulfanylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S/c1-3-28-20(27)17-12-23-21(30-2)25-19(17)29-16-6-4-5-15(11-16)24-18(26)13-7-9-14(22)10-8-13/h4-12H,3H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHDJKFDADFEJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.